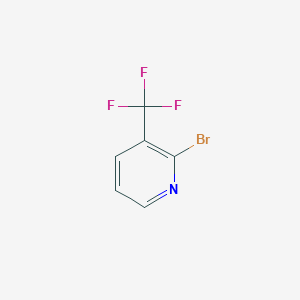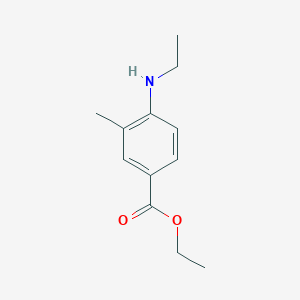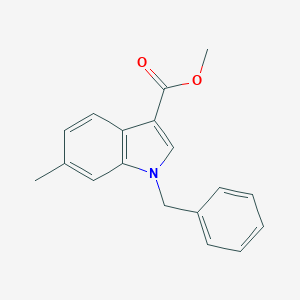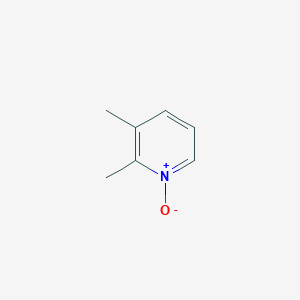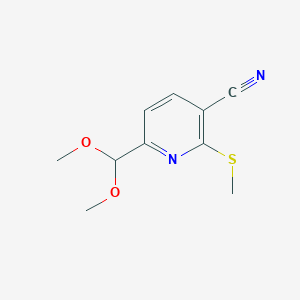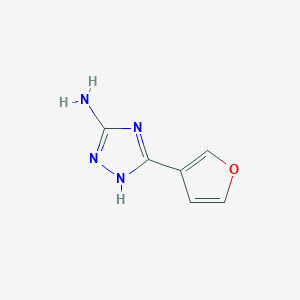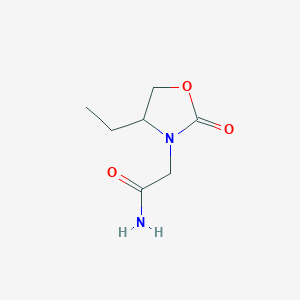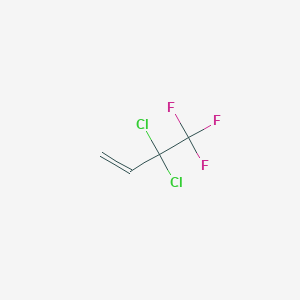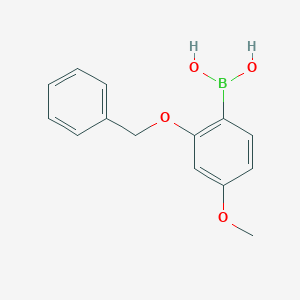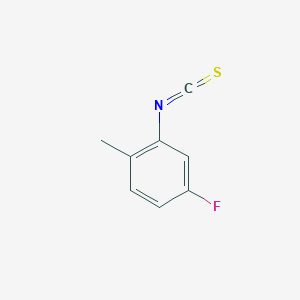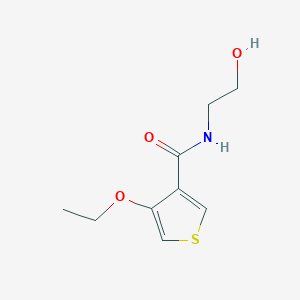
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide, also known as EHT 5372, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiophene derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 is not fully understood, but studies have suggested that it may work by reducing inflammation and oxidative stress in the brain. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on mitochondrial function, which may contribute to its neuroprotective properties.
Efectos Bioquímicos Y Fisiológicos
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have various biochemical and physiological effects, including its ability to reduce inflammation, protect neurons from damage caused by oxidative stress, and improve mitochondrial function. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on memory and cognitive function, making it a promising candidate for further investigation as a potential treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 in lab experiments is its ability to reduce inflammation and protect neurons from damage caused by oxidative stress. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on memory and cognitive function, making it a promising candidate for further investigation as a potential treatment for Alzheimer's disease. However, one limitation of using 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 in lab experiments is the lack of understanding of its mechanism of action, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several possible future directions for research on 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372. One possible direction is to investigate its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 and its potential applications in other areas of scientific research. Finally, research is needed to investigate the long-term effects of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 on the brain and other organs in the body.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 involves the reaction of 4-chlorothiophene-3-carboxylic acid with ethoxyacetyl chloride and sodium hydroxide. The resulting product is then reacted with 2-hydroxyethylamine to yield 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372. This synthesis method has been found to be effective in producing high yields of pure 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have various scientific research applications, including its potential use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for Alzheimer's disease. Studies have shown that 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has the ability to reduce inflammation in the brain and protect neurons from damage caused by oxidative stress. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on memory and cognitive function, making it a promising candidate for further investigation as a potential treatment for Alzheimer's disease.
Propiedades
Número CAS |
162469-48-9 |
|---|---|
Nombre del producto |
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide |
Fórmula molecular |
C9H13NO3S |
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C9H13NO3S/c1-2-13-8-6-14-5-7(8)9(12)10-3-4-11/h5-6,11H,2-4H2,1H3,(H,10,12) |
Clave InChI |
DIBXGSXURWWDFW-UHFFFAOYSA-N |
SMILES |
CCOC1=CSC=C1C(=O)NCCO |
SMILES canónico |
CCOC1=CSC=C1C(=O)NCCO |
Sinónimos |
3-Thiophenecarboxamide,4-ethoxy-N-(2-hydroxyethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



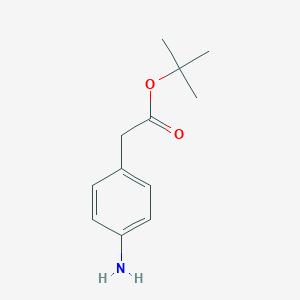
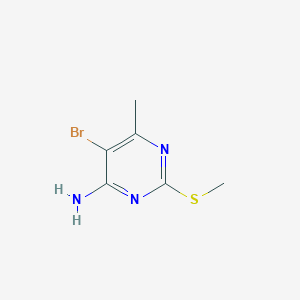
![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)
